Home > Products > Screening Compounds P12745 > 2-(ethylthio)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzamide
2-(ethylthio)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzamide - 1795197-88-4

2-(ethylthio)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzamide

Catalog Number: EVT-2990604
CAS Number: 1795197-88-4
Molecular Formula: C24H19FN2OS2
Molecular Weight: 434.55
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)thiazol-2-yl)benzamide (FIMX)

Compound Description: FIMX is a compound developed as a potential PET radioligand for imaging human brain metabotropic subtype 1 receptors (mGluR1). It was identified as having favorable properties for PET imaging, including high brain radioactivity uptake reflecting the distribution of mGluR1. Pharmacological challenges demonstrated that a high proportion of radioactivity in monkey brain was bound specifically and reversibly to mGluR1.

N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715)

Compound Description: TAK-715 is a potent and orally active inhibitor of p38 MAP kinase. It was developed as an anti-rheumatoid arthritis agent due to its potent inhibition of tumor necrosis factor-alpha (TNF-α) release. It exhibits potent inhibitory activity for p38α with an IC50 of 7.1 nM, for LPS-stimulated release of TNF-α with an IC50 of 48 nM, and for LPS-induced TNF-α production in mice with 87.6% inhibition at 10 mg/kg orally.

3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)

Compound Description: CDPPB is the first centrally active, positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). It has been explored for its potential in treating schizophrenia and cognitive impairments. CDPPB has an EC50 value of 77 nM in potentiating mGluR5-mediated responses in cortical astrocytes and a Ki value of 3760 nM in displacing [3H]methoxyPEPy binding in membranes of cultured HEK-293 cells expressing rat mGluR5.

Relevance: While CDPPB lacks a thiazole ring, it shares the central benzamide core with 2-(ethylthio)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzamide. The study of CDPPB and its analogs led to the discovery of positive allosteric modulators of mGluR1, suggesting a potential for shared pharmacological properties with the target compound.

4-Nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29)

Compound Description: VU-29 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). It has been shown to potentiate mGluR5 responses by acting at a site overlapping with the binding site of the negative allosteric modulator 2-methyl-6-(phenylethynyl)pyridine (MPEP).

Relevance: Similar to CDPPB, VU-29 shares the benzamide core with 2-(ethylthio)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzamide. The study of VU-29 and other allosteric modulators highlights the potential for exploring the target compound for its potential activity on mGluR5.

N-(2-(1-(3-Fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthamide (22a)

Compound Description: 22a is a potent and selective inhibitor of phospholipase D2 (PLD2), with an IC50 of 20 nM. It exhibits 75-fold selectivity for PLD2 over PLD1 and has an acceptable DMPK profile. PLD2 inhibition has been linked to increased cancer cell apoptosis, decreased invasion, and decreased metastasis.

Relevance: Although 22a differs significantly in structure from 2-(ethylthio)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzamide, both compounds are part of broader research efforts focusing on the development of small molecule inhibitors for specific protein targets. The presence of a fluorophenyl group in 22a aligns with the fluorophenylthiazole moiety in the target compound, highlighting the common interest in incorporating fluorine into drug design for improved pharmacological properties.

3-Acrylamido-N-(4-((4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino)phenyl)benzamide (7)

Compound Description: Compound 7 is a potent covalent inhibitor of c-Jun N-terminal kinase 3 (JNK3), exhibiting an IC50 of 0.3 nM. It displays high metabolic stability in human liver microsomes and excellent selectivity in a panel of 410 kinases. Compound 7 effectively inhibits JNK3 by forming a covalent bond with Cys-154.

Relevance: While the core structure of Compound 7 significantly differs from 2-(ethylthio)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzamide, they share the commonality of incorporating a fluorophenyl group. The development of Compound 7 as a covalent JNK3 inhibitor highlights a specific strategy for targeting protein kinases, which could be potentially explored for the target compound as well, considering its structural similarities to other kinase inhibitors discussed in the provided papers.

2,4-Dichloro-N-(3-fluorophenyl)-5-(4-morpholinylsulfonyl)benzamide (918013)

Compound Description: 918013 is a competitive inhibitor of autotaxin (ATX), a lysophospholipase D that plays a crucial role in various disease processes by producing lysophosphatidic acid (LPA). It targets the hydrophobic pocket of ATX, blocking substrate access to the active site. 918013 exhibits nanomolar to low micromolar IC50 values for ATX inhibition and demonstrates significant reduction in cancer cell invasion in vitro and lung metastasis colonization in vivo.

Properties

CAS Number

1795197-88-4

Product Name

2-(ethylthio)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzamide

IUPAC Name

2-ethylsulfanyl-N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]benzamide

Molecular Formula

C24H19FN2OS2

Molecular Weight

434.55

InChI

InChI=1S/C24H19FN2OS2/c1-2-29-22-14-8-5-11-18(22)23(28)26-20-13-7-4-10-17(20)21-15-30-24(27-21)16-9-3-6-12-19(16)25/h3-15H,2H2,1H3,(H,26,28)

InChI Key

SZTKRHSUDCNZIP-UHFFFAOYSA-N

SMILES

CCSC1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=CSC(=N3)C4=CC=CC=C4F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.